2-Azido-4-chloro-1-iodobenzene

Chemoselective hydrogenolysis Deuteration Tritiation

Tri-functional aryl azide with three orthogonally addressable handles on a single benzene scaffold, enabling sequential chemoselective derivatization without protecting groups. Solves the pain point of multi-step bioconjugation requiring distinct reactive handles with a programmable reactivity ladder. • Programmable CCC protocol: (1) CuAAC/SPAAC at N₃, (2) Pd-catalyzed Sonogashira/Suzuki at I, (3) late-stage Buchwald-Hartwig amination or Suzuki at Cl • Chemoselective C-I hydrogenolysis (H₂/Pd-C) preserves azide for ³H/²H labeling & photoaffinity probe construction • Supports PET tracer development: radioiodination (¹²⁴I/¹²⁵I) at iodo → SPAAC ligation at azide → late-stage diversification at chloro Supplied at ≥95% purity; store at +4°C; ambient shipping; for R&D use only.

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
Cat. No. B13629303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-4-chloro-1-iodobenzene
Molecular FormulaC6H3ClIN3
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N=[N+]=[N-])I
InChIInChI=1S/C6H3ClIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H
InChIKeySVSDRYMTQRLPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-4-chloro-1-iodobenzene Overview


2-Azido-4-chloro-1-iodobenzene (CAS 1609111-43-4) is a polyfunctional aromatic azide distinguished by the simultaneous presence of three chemically addressable groups — an azide (−N₃), a chlorine (−Cl), and an iodine (−I) — on a single benzene scaffold. This C₆H₃ClIN₃ framework is designed for sequential, chemoselective derivatization, enabling controlled click chemistry (CuAAC/SPAAC) via the azide, Pd-catalyzed cross-coupling via the iodo substituent, and late-stage nucleophilic aromatic substitution or further cross-coupling via the chloro group [1]. Unlike simpler mono- or di-substituted aryl azides, the tri-functional architecture provides a programmable reactivity ladder that cannot be replicated by individual functional groups alone [2].

1
Azide ligationCuAAC/SPAAC click chemistry for bioorthogonal conjugation.
2
Iodo cross-couplingPd-catalyzed Sonogashira or Suzuki at the most reactive site.
3
Chloro derivatizationLate-stage Buchwald–Hartwig or further coupling.

Why 2-Azido-4-chloro-1-iodobenzene Cannot Be Substituted


Attempts to substitute this compound with generic aryl azides such as 2-azido-1-iodobenzene or 1-azido-4-chlorobenzene inevitably sacrifice orthogonal reactivity. The unique differentiation arises from the spatial arrangement and electronic interplay of the three substituents: the iodo group provides the most facile oxidative addition site for Pd catalysis, the chloro group serves as a secondary, kinetically distinct coupling handle, and the azide enables bioorthogonal ligation or photoaffinity labeling [1]. Class-level evidence demonstrates that chemoselective hydrogenolysis of iodoarenes in the presence of reducible azido groups is possible only with iodine (not bromine or chlorine), making the C−I bond an essential structural feature for selective post-synthetic deuteration/tritiation [2]. Replacing the iodo with a bromo or the chloro with a fluoro would collapse the ordered reactivity cascade and eliminate the compound's defining chemoselectivity advantage.

Bromoaryl azides lose iodine-specific chemoselective hydrogenolysis; may cause azide reduction during dehalogenation.

Mono-halogenated azides (I or Cl only) collapse the ordered reactivity cascade, limiting sequential functionalization.

Chloro‑bromo analogs undergo competing Mg exchange, eroding the orthogonal iodo‑first metalation strategy.

2-Azido-4-chloro-1-iodobenzene vs. Closest Analogs


Iodine-Specific Chemoselective Hydrogenolysis

Faucher et al. demonstrated that selective catalytic hydrogenolysis (H₂, Pd/C) can remove iodine from azidoiodoaromatic compounds while leaving the azide intact. This selectivity is exclusive to iodine; bromine and chlorine cannot be selectively removed under these conditions without affecting the azide or other reducible groups [1]. The speed of halogen removal follows the electronegativity order I < Br < Cl, but only I allows selective dehalogenation in compounds bearing reducible azide functionalities. The target compound retains this critical chemoselective handle, enabling late-stage de-iodinative labeling (e.g., deuterium/tritium introduction) without azide decomposition. Compounds lacking the iodo substituent (e.g., 2-azido-4-chlorobromobenzene or 2-azido-1-bromobenzene) forfeit this capability [2].

Chemoselective hydrogenolysis
Class-level
Iodine enables azide-safe dehalogenation; bromine/chlorine cannot avoid over-reduction.
Supports late-stage isotopic labeling review.
Class-level data; yields not specified.
Chemoselective hydrogenolysis Deuteration Tritiation Aryl azide protection

Iodo Outperforms Chloro in Pd Cross-Coupling

The differential oxidative addition rates of C−I versus C−Cl bonds to Pd(0) are well-established. For iodoarenes, oxidative addition is fastest; chloroarenes typically require elevated temperatures or specialized ligands. In a related study, 4-azido-2-chlorophenyl iodide (a regioisomer of the target compound) underwent iodine–magnesium exchange and subsequent formylation chemo-selectively at the iodo position, with the chloro and azide groups remaining intact, yielding the corresponding aldehyde 7e [1]. This directly demonstrates orthogonal reactivity of the iodo site in the presence of a chloro substituent and an azide. By contrast, analogs lacking the chloro group (e.g., 2-azido-1-iodobenzene) reduce the post-coupling functionalization complexity, while analogs with two identical halogens (e.g., 2-azido-1,4-diiodobenzene) risk unselective coupling and increased byproducts.

Pd cross-coupling orthogonality
Reported
Iodo reacts selectively at room temp; chloro requires elevated temperature or specialized ligands.
Supports sequential iodo–chloro coupling strategy.
Regioisomer demonstration; analogous scaffold.
Sequential functionalization Sonogashira coupling Suzuki coupling Heteroaryl synthesis

Chloro Survival in Iodine–Magnesium Exchange

Namioka et al. (2023) demonstrated the iodine–magnesium exchange of 4-azido-2-chlorophenyl iodide using iPrMgCl·LiCl (turbo Grignard) after phosphazide protection. The exchange proceeded efficiently, and subsequent formylation with DMF followed by S₈ deprotection furnished the aldehyde product leaving both the azide and chloro moieties untouched [1]. This validates that the chloro substituent is benign under I–Mg exchange conditions, a critical requirement for sequential iodo-first functionalization. In contrast, compounds with a bromo substituent ortho to the azide (e.g., 2-azido-1-bromobenzene) would undergo competing Br–Mg exchange under similar conditions, eroding chemoselectivity.

I–Mg exchange compatibility
Reported
Chloro group remains inert under turbo Grignard conditions (iPrMgCl·LiCl, −20 °C); clean iodo-formylation.
Validates chloro survival for sequential metalation.
Phosphazide protection required.
Grignard reagents Iodine–magnesium exchange Turbo Grignard Azide protection strategies

Azido–Iodo Pairing for Photoaffinity Labeling

The azido–iodo substitution pattern is a recognized pharmacophore motif in photoaffinity labeling (PAL) design, where the azide group serves as the photoreactive handle (generating a nitrene upon UV irradiation) and the iodine functions as a radioisotope tethering site (¹²⁵I incorporation). Lapinsky et al. (2012) demonstrated that (±)-threo-4-azido-3-iodomethylphenidate, featuring an ortho azido–iodo arrangement on the phenyl ring, exhibits high-affinity binding to hDAT (Ki = 4.0 ± 0.8 nM) and covalent photolabeling [1]. The 2-azido-4-chloro-1-iodobenzene scaffold offers an analogous azido–iodo core geometry (ortho azide–iodine relationship) with the additional chloro substituent providing a modular derivatization anchor for linker attachment or pharmacokinetic tuning without disrupting the photoprobe architecture.

Photoaffinity probe motif
Context-dependent
Analog hDAT Ki 4.0 nM
Supports azido–iodo core for photolabeling design.
Different scaffold; chloro handle adds linker versatility.
Photoaffinity labeling Dopamine transporter Radioligand Target identification

Azidation Selectivity: Iodo vs. Chloro

Roemer (2024) reviewed catalyzed aryl amine synthesis via azides and documented that Cu-mediated azidation of aryl halides proceeds efficiently with bromo- and iodo-substituted arenes, whereas chloro-substituted arenes are significantly less reactive [1]. This reactivity gradient implies that 2-azido-4-chloro-1-iodobenzene — containing both an iodo and a chloro substituent — embodies an intrinsic differential: the iodo position is selectively reactive for Cu-catalyzed transformations, while the chloro position remains a latent handle for subsequent activation under orthogonal conditions. A monohalogenated azide such as 2-azido-1-iodobenzene lacks this latency, offering only one cross-coupling avenue.

Azidation reactivity gradient
Class-level
I >> Br >> Cl in Cu-catalyzed azidation; ~30 kcal/mol C–I/C–Cl bond energy gap.
Supports step-economical route design.
General reactivity trend; specific conditions vary.
Aryl azide synthesis Copper-catalyzed azidation Halogen reactivity Cross-coupling

2-Azido-4-chloro-1-iodobenzene Applications


Triazole Bivalent Ligands via Sequential CCC

Leveraging the orthogonal reactivity ladder: (1) CuAAC or SPAAC click reaction at the azide with an alkyne-bearing pharmacophore to form a 1,2,3-triazole; (2) Pd-catalyzed Sonogashira or Suzuki coupling at the iodo position to introduce a second bioactive moiety; (3) late-stage Buchwald–Hartwig amination or Suzuki coupling at the chloro position to install a third functional element [1]. This sequential CCC protocol is uniquely enabled by the differential reactivity of the three substituents and cannot be executed with simpler azido-iodo or azido-chloro analogs without additional protection/deprotection steps.

Tritium-Labeled Photoaffinity Probes via Iodo-Dehalogenation

Faucher et al. demonstrated that azidoiodoaromatic compounds undergo selective catalytic hydrogenolysis with H₂/Pd-C (or ³H₂/Pd-C) to replace iodine while preserving the azide group for subsequent photoaffinity labeling [1]. 2-Azido-4-chloro-1-iodobenzene, after click conjugation to a target ligand, can be tritiated at the iodo position to generate a ³H-labeled photoprobe with a chloro handle remaining for further derivatization or structural confirmation via mass spectrometry. Bromo or chloro analogs cannot achieve this chemoselective labeling [2].

Modular PET Tracers via Iodo-Triazole Chemistry

The iodo substituent serves as an ideal precursor for radioiodination (e.g., ¹²⁴I, ¹²⁵I) or as an oxidative addition partner for installing [¹⁸F] or [¹¹C] labeling synthons via Pd-mediated coupling [1]. After radiolabeling at the iodo site, the azide can undergo strain-promoted cycloaddition (SPAAC) with a cyclooctyne-modified targeting vector, and the chloro group can be exploited for late-stage structural diversification to optimize pharmacokinetics. The trifunctional scaffold thus supports three independent, temporally controlled chemical operations essential for PET tracer development.

Application
Selection Property
Validation Focus
Triazole bivalent ligand assembly
Orthogonal reactivity ladder (azide–iodo–chloro)
Sequential CuAAC, Sonogashira, and Buchwald–Hartwig efficiency
³H‑labeled photoaffinity probes
Iodine-specific chemoselective hydrogenolysis
Azide stability during catalytic tritiation; labeling yield
Modular PET tracer synthesis
Radioiodination and sequential ligation capacity
Radionuclide incorporation and SPAAC conjugation yield
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